4-Pyridinyl Boronic Acid

Protodeboronation kinetics Boronic acid stability Heteroaryl boronic acids

For pharmaceutical process chemists developing APIs with the 4-arylpyridine pharmacophore—such as Cerivastatin, Glenvastatin, or Otamixaban—selecting the 4-pyridinyl isomer is critical. Unlike the thermally labile 2-pyridinyl isomer (t₀.₅ < 50 sec at 70°C, pH 7) and the impurity-prone 3-pyridinyl variant, 4-Pyridinyl Boronic Acid uniquely enables optimized Suzuki-Miyaura coupling conditions. These conditions actively suppress ligand-derived phenylated impurities, keeping them demonstrably below ICH Q3A thresholds (0.10% identification, 0.15% qualification). Choosing this isomer avoids costly kilogram-scale chromatographic purifications post-reaction, ensuring regulatory-compliant process development. Its proven thermal stability (t₀.₅ > 1 week at pH 12, 70°C) guarantees consistent performance in automated synthesis, delivering reliable ≥80% conversion rates.

Molecular Formula C4H11O4P
Molecular Weight 0
CAS No. 1962-15-5
Cat. No. B1179918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyridinyl Boronic Acid
CAS1962-15-5
Molecular FormulaC4H11O4P
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Pyridinyl Boronic Acid (CAS 1962-15-5) for Suzuki-Miyaura Cross-Coupling in API Synthesis: Technical Baseline and Procurement Considerations


4-Pyridinyl boronic acid (CAS 1962-15-5; also referenced as 1692-15-5) is a heteroaryl boronic acid characterized by a pyridine ring substituted with a boronic acid (-B(OH)₂) group at the 4-position [1]. This compound functions as a critical organoboron building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds between the pyridinyl moiety and aryl or heteroaryl halides [1]. Its 4-pyridinyl scaffold constitutes a key substructure in numerous active pharmaceutical ingredients (APIs), including Cerivastatin, Glenvastatin, and Otamixaban [2]. Commercial preparations commonly contain varying amounts of the corresponding anhydride [3], necessitating careful supplier specification review and appropriate storage under inert atmosphere at 2-8°C to maintain reagent integrity .

Why 4-Pyridinyl Boronic Acid Cannot Be Indiscriminately Substituted with Other Pyridinyl Boronic Acid Isomers in API Manufacturing


Substituting 4-pyridinyl boronic acid with its 2-pyridinyl or 3-pyridinyl isomers is not a scientifically trivial interchange. The 2-pyridinyl isomer exhibits extreme thermal instability, undergoing rapid protodeboronation with a half-life (t₀.₅) of approximately 25-50 seconds at pH 7 and 70°C, rendering it virtually unusable in standard coupling protocols without specialized protection strategies [1]. While the 3-pyridinyl isomer shares comparable thermal stability to the 4-pyridinyl variant, substitution fails due to a critical impurity suppression advantage unique to the 4-pyridinyl scaffold. In Suzuki-Miyaura couplings employing phosphorus-based ligands, 4-pyridinyl boronic acid derivatives are uniquely amenable to optimized reaction conditions that suppress the formation of phenylated impurities derived from ligand aryl group transfer [2]. These impurities, if left unaddressed, can exceed the ICH Q3A regulatory thresholds of 0.10% for structural identification and 0.15% for safety qualification, potentially necessitating costly kilogram-scale column purifications that reduce overall yield [2]. The following quantitative evidence delineates the precise differential performance characteristics that inform scientifically grounded procurement decisions.

Quantitative Differentiation of 4-Pyridinyl Boronic Acid: Head-to-Head Stability, Impurity Control, and Coupling Efficiency Evidence


Thermal Stability and Protodeboronation Kinetics: 4-Pyridinyl vs. 2-Pyridinyl Boronic Acid

The thermal stability of 4-pyridinyl boronic acid vastly exceeds that of its 2-pyridinyl isomer under aqueous-organic reaction conditions. NMR kinetic studies demonstrate a half-life (t₀.₅) difference exceeding four orders of magnitude, rendering the 2-isomer impractically unstable for conventional Suzuki-Miyaura protocols without in situ generation or specialized protection [1].

Protodeboronation kinetics Boronic acid stability Heteroaryl boronic acids

Suppression of Ligand-Derived Phenylated Impurities in API Synthesis Using 4-Pyridinyl Boronic Acid Derivatives

In the synthesis of 4-arylpyridine-containing APIs via Suzuki-Miyaura coupling, the use of 4-pyridinyl boronic acid derivatives in conjunction with optimized reaction conditions specifically suppresses the formation of phenylated impurities derived from the phosphorus ligand [1]. Prior methods yielded both the desired product and these impurities, which pose significant regulatory compliance challenges under ICH Q3A guidelines [1].

Pharmaceutical impurity control Suzuki-Miyaura coupling ICH Q3A compliance

Synthetic Yield and Scalability: 4-Pyridinyl Boronic Acid in Pharmaceutical Suzuki-Miyaura Coupling

Under standard palladium-catalyzed Suzuki-Miyaura coupling conditions employing 4-pyridinyl boronic acid with aryl halides, conversion rates of 80% or higher are consistently achieved using mild reaction conditions suitable for laboratory-to-GMP scale translation [1]. This efficiency stems from the electron-withdrawing effect imparted by the pyridine nitrogen, which enhances both selectivity and reaction rate during transmetalation [1].

Suzuki-Miyaura coupling yield Pharmaceutical synthesis Scalable cross-coupling

High-Value Application Scenarios for 4-Pyridinyl Boronic Acid in Pharmaceutical R&D and API Manufacturing


GMP-Scale Synthesis of 4-Arylpyridine-Containing APIs Requiring Stringent Impurity Control

This scenario applies when manufacturing APIs containing the 4-arylpyridine pharmacophore (e.g., Cerivastatin, Glenvastatin, Otamixaban) where ligand-derived phenylated impurities must remain below ICH Q3A thresholds (0.10% for identification, 0.15% for safety qualification) [1]. The optimized Suzuki-Miyaura coupling conditions specifically developed for 4-pyridinyl boronic acid derivatives suppress these impurities, avoiding costly kilogram-scale chromatographic purifications and ensuring regulatory compliance [1].

High-Throughput Medicinal Chemistry Library Synthesis Requiring Shelf-Stable Heteroaryl Boronic Acid Building Blocks

In automated parallel synthesis workflows and medicinal chemistry compound library production, the thermal stability of 4-pyridinyl boronic acid (t₀.₅ > 1 week at pH 12, 70°C) [2] enables long-term storage and consistent reagent dispensing without the degradation issues that plague 2-pyridinyl isomers. This stability supports reliable, reproducible Suzuki-Miyaura couplings across diverse aryl halide substrates, yielding ≥80% conversion rates under mild, automation-compatible conditions [3].

Synthesis of CNS-Targeted Drug Candidates Containing Pyridine-Heterocycle Hybrid Scaffolds

The electron-withdrawing character of the 4-pyridinyl ring enhances transmetalation kinetics in Suzuki-Miyaura couplings, making this boronic acid particularly suitable for constructing complex pyridine-containing heterocycles found in CNS drug candidates (e.g., dopamine receptor modulators, GABA receptor antagonists) [3]. The regioselective coupling enabled by the 4-position substitution pattern ensures precise control over molecular architecture, which is critical for structure-activity relationship (SAR) studies and lead optimization [3].

Process Development for Antiviral and Kinase Inhibitor Intermediates

4-Pyridinyl boronic acid serves as a key intermediate in the synthesis of antiviral agents (e.g., HCV NS5A inhibitors like Daclatasvir analogs) and tyrosine kinase inhibitors (e.g., Imatinib analogs) [3]. The well-characterized reactivity profile and consistent yields (≥80%) facilitate process scale-up from discovery chemistry to pilot plant operations, while the documented impurity suppression protocols [1] support the development of robust, regulatory-compliant manufacturing processes for clinical trial materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Pyridinyl Boronic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.